Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester
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Overview
Description
Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester is a chemical compound with the molecular formula C15H23NOS. It is known for its unique structural properties, which include a phenyl group attached to a pentyl chain, further linked to a carbamothioic acid moiety esterified with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (5-phenylpentyl)-, S-propyl ester typically involves the esterification of carbamothioic acid with a propyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the esterification process.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamothioic acid, (5-phenylpentyl)-, S-propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with biological molecules. The phenyl group provides additional stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, (5-phenylpentyl)-, S-methyl ester
- Carbamothioic acid, (5-phenylpentyl)-, S-ethyl ester
- Carbamothioic acid, (5-phenylpentyl)-, S-butyl ester
Uniqueness
Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester is unique due to its specific ester group, which provides distinct reactivity and stability compared to its methyl, ethyl, and butyl counterparts. The propyl ester group offers a balance between hydrophobicity and reactivity, making it suitable for various applications .
Properties
CAS No. |
96021-99-7 |
---|---|
Molecular Formula |
C15H23NOS |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
S-propyl N-(5-phenylpentyl)carbamothioate |
InChI |
InChI=1S/C15H23NOS/c1-2-13-18-15(17)16-12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,16,17) |
InChI Key |
NXPHBCDDYFMKJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)NCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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